- Process for the preparation of substituted pyrazole derivatives, World Intellectual Property Organization, , ,
Cas no 957129-38-3 (5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid)

957129-38-3 structure
Nombre del producto:5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid
Número CAS:957129-38-3
MF:C7H10N2O2
Megavatios:154.166501522064
MDL:MFCD06735403
CID:1001637
PubChem ID:3159638
5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Propiedades químicas y físicas
Nombre e identificación
-
- 1H-Pyrazole-3-carboxylic acid, 5-ethyl-4-methyl-
- 5-ethyl-4-methyl-1H-Pyrazole-3-carboxylic acid
- 5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid (ACI)
- 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid
- 5-Ethyl-4-methyl-2H-pyrazole-3-carboxylic acid
- CS-0146432
- CHEMBL415261
- 957129-38-3
- HY-W095200
- DTXSID901245494
- DA-18434
- SCHEMBL2589542
- GPR109 receptor agonist-2
- 1094347-64-4
- AKOS000303204
- 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid, AldrichCPR
- 1H-Pyrazole-3-carboxylic acid, 5-ethyl-4-methyl-
- DA-37382
- HMS1699B09
- 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylicacid
- EN300-1251057
- MFCD06735403
- BDBM50220852
- FS-2498
- MFNJGDMJKJLUGC-UHFFFAOYSA-N
- AKOS013152076
- E81879
- 3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid(SALTDATA: FREE)
- 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid
-
- MDL: MFCD06735403
- Renchi: 1S/C7H10N2O2/c1-3-5-4(2)6(7(10)11)9-8-5/h3H2,1-2H3,(H,8,9)(H,10,11)
- Clave inchi: MFNJGDMJKJLUGC-UHFFFAOYSA-N
- Sonrisas: O=C(C1C(C)=C(CC)NN=1)O
Atributos calculados
- Calidad precisa: 154.074227566g/mol
- Masa isotópica única: 154.074227566g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 2
- Complejidad: 161
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.3
- Superficie del Polo topológico: 66Ų
5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Fluorochem | 059012-10g |
3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid |
957129-38-3 | 95% | 10g |
£1225.00 | 2022-03-01 | |
ChemScence | CS-0146432-5g |
5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid |
957129-38-3 | 99.08% | 5g |
$775.0 | 2022-04-26 | |
eNovation Chemicals LLC | Y1236285-1g |
3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid |
957129-38-3 | 98% | 1g |
$280 | 2024-06-06 | |
abcr | AB216557-5 g |
3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid; 95% |
957129-38-3 | 5g |
€1,001.00 | 2022-06-11 | ||
TRC | B440175-500mg |
3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid |
957129-38-3 | 500mg |
$ 275.00 | 2022-06-07 | ||
abcr | AB216557-1 g |
3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid; 95% |
957129-38-3 | 1g |
€345.00 | 2022-06-11 | ||
TRC | B440175-100mg |
3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid |
957129-38-3 | 100mg |
$ 70.00 | 2022-06-07 | ||
abcr | AB216557-250 mg |
3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid; 95% |
957129-38-3 | 250MG |
€207.40 | 2022-06-11 | ||
Fluorochem | 059012-5g |
3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid |
957129-38-3 | 95% | 5g |
£744.00 | 2022-03-01 | |
1PlusChem | 1P00J1OF-1g |
3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid |
957129-38-3 | 97% | 1g |
$127.00 | 2025-03-01 |
5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; 2 h, -5 - 0 °C; 0 °C → -15 °C
1.2 Reagents: Acetic acid , Hydrazine Solvents: Water ; 2 h, < 0 °C; 1 h, 0 - 15 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, 20 °C; 16 h, 40 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 45 °C
1.5 Solvents: Water ; 1 h, 45 °C
1.6 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7.5 - 8, rt
1.7 Reagents: Hydrochloric acid Solvents: Water ; 1 h, pH 2 - 2.5, 40 - 45 °C
1.2 Reagents: Acetic acid , Hydrazine Solvents: Water ; 2 h, < 0 °C; 1 h, 0 - 15 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, 20 °C; 16 h, 40 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 45 °C
1.5 Solvents: Water ; 1 h, 45 °C
1.6 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7.5 - 8, rt
1.7 Reagents: Hydrochloric acid Solvents: Water ; 1 h, pH 2 - 2.5, 40 - 45 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran ; 80 °C
Referencia
- Method for synthesizing 3,4,5-trisubstituted pyrazole-like compound, China, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
Referencia
- Preparation of N-aryl-1H-pyrazole-3-carboxamide derivatives as TAAR1 receptor agonist and its applications, China, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran
Referencia
- Highly Regioselective Organocatalyzed Synthesis of Pyrazoles from Diazoacetates and Carbonyl CompoundsChemistry - A European Journal, 2013, 19(23), 7555-7560,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 3 h, rt → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Referencia
- Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109aBioorganic & Medicinal Chemistry Letters, 2007, 17(20), 5620-5623,
5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Raw materials
5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Preparation Products
5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Literatura relevante
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
5. Book reviews
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:957129-38-3)5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid

Pureza:99%/99%
Cantidad:1g/5g
Precio ($):218.0/834.0